3-(aminomethyl)-N-phenylbenzamide hydrochloride
Overview
Description
The compound “3-(aminomethyl)-N-phenylbenzamide hydrochloride” is a derivative of benzamide, which is an amide derivative of benzoic acid. It has an aminomethyl (-NH2-CH2-) group at the 3-position of the benzene ring and a phenyl group attached to the nitrogen of the amide group. The hydrochloride indicates that it is a salt form, likely formed for stability or solubility purposes .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with an amide group and an aminomethyl group attached. The phenyl group attached to the nitrogen of the amide group would add another benzene ring to the structure .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions such as hydrolysis, reduction, and reactions with nitrous acid. The presence of the aminomethyl group could also allow for reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the benzene rings could also make it soluble in organic solvents .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
The compound N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, highlighting the importance of intermolecular interactions, including dimerization and crystal packing, on molecular geometry. This study provides insights into how such interactions can influence the structural conformation of aromatic compounds, which may be relevant to the understanding and application of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in various scientific research contexts (Karabulut et al., 2014).
Polymer Synthesis and Characterization
A study on the synthesis of novel aromatic polyimides involving 3-(aminomethyl)-N-phenylbenzamide hydrochloride-related compounds demonstrates the compound's potential application in polymer chemistry. The synthesized polymers showed solubility in various organic solvents and exhibited thermal stability, with degradation temperatures ranging from 240 °C to 550 °C, indicating their potential for industrial and material science applications (Butt et al., 2005).
Inhibition of Nuclear Poly ADP-Ribosyl Synthetase
3-(Aminomethyl)-N-phenylbenzamide hydrochloride-related compounds were studied for their role in inhibiting nuclear poly ADP-ribosyl synthetase. This inhibition is significant for understanding DNA repair mechanisms and the chemical induction of transformation in vitro, providing a basis for further research in molecular biology and cancer therapy (Lubet et al., 1984).
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-N-phenylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13;/h1-9H,10,15H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPOEXWCRQWHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-phenylbenzamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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